molecular formula C19H20FN5O B12229412 4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12229412
M. Wt: 353.4 g/mol
InChI Key: XZNWVXYFNHJTJO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a cyclopropyl group and a fluoropyridine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the cyclopropyl group, and the attachment of the fluoropyridine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a cyclopropyl group, a fluoropyridine moiety, and a pyrimidine core

Properties

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C19H20FN5O/c20-16-6-21-4-3-15(16)19(26)25-9-13-7-24(8-14(13)10-25)18-5-17(12-1-2-12)22-11-23-18/h3-6,11-14H,1-2,7-10H2

InChI Key

XZNWVXYFNHJTJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=C(C=NC=C5)F

Origin of Product

United States

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